Cas no 108365-87-3 (9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI))

9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI) structure
108365-87-3 structure
Product Name:9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI)
CAS-nummer:108365-87-3
MF:C24H34N4
MW:378.553565502167
CID:187857
PubChem ID:60242
Update Time:2025-04-19

9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 9,10-Anthracenedimethanamine,N,N'-bis[2-(dimethylamino)ethyl]- (9CI)
    • N'-[[10-(aminomethyl)anthracen-9-yl]methyl]-N'-[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine
    • 9,10-bis-[N-(2-dimethylaminoethyl)aminomethyl]anthracene
    • ACMC-20mbhs
    • AG-D-24763
    • CTK4A6016
    • N,N-bis[2-(dimethylamino)ethyl]-9,10-anthracenebis(methylamine)
    • CHEMBL287188
    • 9,10-ANTHRACENEBIS(METHYLAMINE), N,N'-BIS(2-(DIMETHYLAMINO)ETHYL)-
    • N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine
    • NSC-622293
    • N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~2~,N~2~-dimethylethane-1,2-diamine)
    • 108365-87-3
    • N(1),N(1)'-(anthracene-9,10-diyldimethanediyl)bis(N(2),N(2)-dimethylethane-1,2-diamine)
    • CHEBI:52114
    • Q27123249
    • BRN 3629218
    • NCI60_006478
    • DTXSID10910702
    • NQNIIYOBGWAPDR-UHFFFAOYSA-N
    • NSC622293
    • SCHEMBL9189034
    • N,N'-Bis(2-(dimethylamino)ethyl)-9,10-anthracenebis(methylamine)
    • Inchi: 1S/C24H34N4/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23/h5-12,25-26H,13-18H2,1-4H3
    • InChI-sleutel: NQNIIYOBGWAPDR-UHFFFAOYSA-N
    • LACHT: N(CCN(C)C)CC1C2C=CC=CC=2C(CNCCN(C)C)=C2C=CC=CC=12

Berekende eigenschappen

  • Exacte massa: 378.27862
  • Monoisotopische massa: 378.27834710g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 10
  • Complexiteit: 374
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.2
  • Topologisch pooloppervlak: 30.5Ų

Experimentele eigenschappen

  • PSA: 30.54
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd